Transition-State Analogue Potency Against Tryptophanase: 3,300-Fold Discrimination Over L-Alanine
Oxindolyl-L-alanine (OIA) inhibits Escherichia coli tryptophan indole-lyase (tryptophanase, EC 4.1.99.1) with a competitive inhibition constant Ki = 5 µM (0.005 mM) at pH 7.8, 25°C in 50 mM potassium phosphate buffer. [1] Under identical assay conditions, the simple amino acid L-alanine—a structural analog sharing the alanine backbone but lacking the oxindole ring—exhibits Ki = 20 mM, equating to a 3,300-fold weaker affinity. [1] The V/K for the natural substrate L-tryptophan and the pKi for OIA decrease below two pK values of 7.6 and 6.0, demonstrating that OIA binding titrates the same catalytic residues (His458 and Asp133 in Proteus vulgaris TIL) as the physiological transition state. [2] The crystal structure of OIA bound to P. vulgaris TIL at 2.1 Å resolution confirms formation of a closed quinonoid complex with the PLP cofactor, with the small domain rotating approximately 10° to enclose the inhibitor—a structural feature absent in binary complexes with L-alanine or L-tryptophan. [3]
| Evidence Dimension | Competitive inhibition constant (Ki) for tryptophanase |
|---|---|
| Target Compound Data | Ki = 5 µM (0.005 mM), recombinant E. coli tryptophanase, pH 7.8, 25°C |
| Comparator Or Baseline | L-Alanine: Ki = 20,000 µM (20 mM), identical buffer and temperature conditions |
| Quantified Difference | 3,300-fold lower Ki (higher potency) for oxindolyl-L-alanine relative to L-alanine |
| Conditions | 50 mM potassium phosphate buffer, pH 7.8, 25°C; recombinant wild-type E. coli tryptophan indole-lyase |
Why This Matters
Procurement of compounds lacking the 2-oxoindoline ring (e.g., L-alanine, L-phenylalanine, L-methionine) cannot achieve the nanomolar-range potency required for enzyme mechanism studies or inhibitor screening campaigns targeting tryptophanase-dependent pathways.
- [1] Kiick DM, Phillips RS. Mechanistic deductions from multiple kinetic and solvent deuterium isotope effects and pH studies of pyridoxal phosphate dependent carbon-carbon lyases: Escherichia coli tryptophan indole-lyase. Biochemistry. 1988;27(19):7339-7344. doi:10.1021/bi00419a024. PMID: 3061451. BRENDA Ki Value database: oxindolyl-L-alanine Ki = 0.005 mM; L-alanine Ki = 14-20 mM. View Source
- [2] Kiick DM, Phillips RS. Mechanistic deductions from multiple kinetic and solvent deuterium isotope effects and pH studies of pyridoxal phosphate dependent carbon-carbon lyases: Escherichia coli tryptophan indole-lyase. Biochemistry. 1988;27(19):7339-7344. Also: BRENDA Enzyme Database, EC 4.1.99.1, Ki Value table. View Source
- [3] Phillips RS, Buisman AA, Choi S, Hussaini A, Wood ZA. The crystal structure of Proteus vulgaris tryptophan indole-lyase complexed with oxindolyl-L-alanine: implications for the reaction mechanism. Acta Crystallogr D Struct Biol. 2018;74(Pt 8):748-759. doi:10.1107/S2059798318003352. PMID: 30082510. PDB ID: 5W19. View Source
